![molecular formula C17H16N2O4S B5529192 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylpropanoate](/img/structure/B5529192.png)

4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

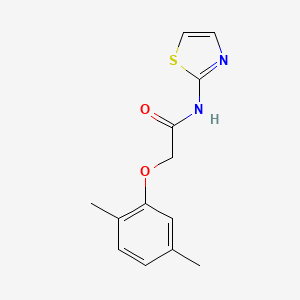

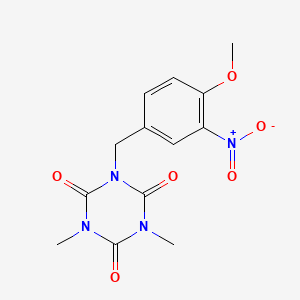

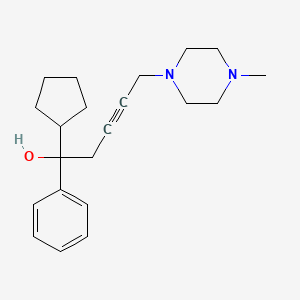

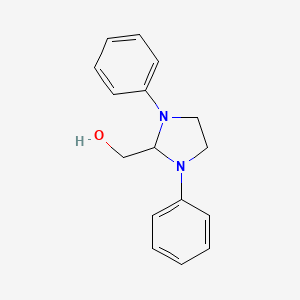

Synthesis Analysis The compound "4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylpropanoate" is related to structures that have been synthesized through various chemical reactions. For example, the synthesis of related compounds involves reacting 2-(bromomethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide with carboxylic acids in the presence of a base to yield inhibitors with a benzisothiazol backbone, demonstrating a method that could potentially be applied to the synthesis of the target compound (Combrink et al., 1998).

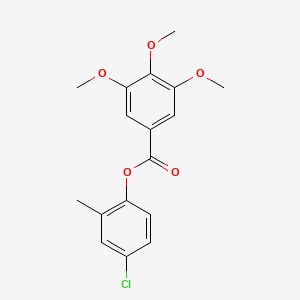

Molecular Structure Analysis The molecular structure of compounds similar to "4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylpropanoate" involves benzisothiazol rings and substituents influencing their electronic and spatial configuration. An example is the study of the structure of related compounds through crystallography, providing insights into the arrangement of atoms and the formation of hydrogen bonds (J. Portilla et al., 2007).

Chemical Reactions and Properties The chemical reactivity of benzisothiazol derivatives, including reactions with different carboxylic acids and bases, has been documented, showing various outcomes based on the substituents and reaction conditions. These studies provide a background for understanding the reactivity and possible transformations of the target compound (K. Combrink et al., 1998).

Physical Properties Analysis While specific data for "4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylpropanoate" are not provided, the physical properties of similar compounds, such as solubility, melting points, and crystal structures, can be inferred from related substances. These properties are crucial for understanding the behavior and application of these chemicals in different environments and for various applications (J. Portilla et al., 2007).

Chemical Properties Analysis The chemical properties, including acidity, basicity, reactivity with other chemical agents, and stability under different conditions, are essential for comprehending the interactions and potential uses of the target compound. The chemical behavior can be deduced from studies on similar benzisothiazol derivatives and their interactions with various reagents and conditions (K. Combrink et al., 1998).

Scientific Research Applications

Tryptase Inhibition and Anti-inflammatory Applications

One notable application of related compounds involves the inhibition of human mast cell tryptase, which plays a crucial role in allergic reactions and inflammatory processes. A study identified a series of compounds exhibiting potent inhibitory effects against human mast cell tryptase, highlighting their potential in treating inflammatory conditions. Among these compounds, modifications in the chemical structure led to variations in potency, providing insights into the mechanism-based inhibition and the selectivity of these inhibitors for tryptase over other enzymes. This research opens avenues for developing new therapeutic agents for conditions like delayed-type hypersensitivity by exploiting the anti-inflammatory properties of these compounds (Combrink et al., 1998).

Photopolymerization Catalysts

Another significant application involves the utilization of related compounds as photoiniters in nitroxide-mediated photopolymerization (NMP). A study introduced an alkoxyamine bearing a chromophore group linked to the aminoxyl function, demonstrating its effectiveness as a photoiniferter. This compound, upon UV irradiation, generates radicals that initiate the polymerization process. The photophysical and photochemical properties of this compound indicate its potential in advancing the field of photopolymerization, showcasing the versatility of such compounds in material science applications (Guillaneuf et al., 2010).

properties

IUPAC Name |

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-11(2)17(20)23-13-9-7-12(8-10-13)18-16-14-5-3-4-6-15(14)24(21,22)19-16/h3-11H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTQTZJFQAKIKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-methylpropanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde](/img/structure/B5529122.png)

![2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5529124.png)

![1-cyclohexyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5529136.png)

![3-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B5529144.png)

![2-(4-chlorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5529152.png)

![4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-1-phenyl-2-piperazinone](/img/structure/B5529177.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5529185.png)

![N-{4-[(cyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5529203.png)